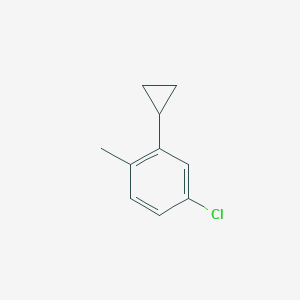

4-Chloro-2-cyclopropyl-1-methylbenzene

Descripción

4-Chloro-2-cyclopropyl-1-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a methyl group at position 1, a cyclopropyl group at position 2, and a chlorine atom at position 4. Its molecular formula is C₁₀H₁₁Cl, with a molecular weight of approximately 166.5 g/mol. The compound’s unique substitution pattern combines steric and electronic effects, making it relevant in synthetic chemistry for applications such as ligand design or intermediate synthesis.

Propiedades

Fórmula molecular |

C10H11Cl |

|---|---|

Peso molecular |

166.65 g/mol |

Nombre IUPAC |

4-chloro-2-cyclopropyl-1-methylbenzene |

InChI |

InChI=1S/C10H11Cl/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |

Clave InChI |

XPYXHHCGYHVOCG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)Cl)C2CC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to form chlorobenzene. The chlorobenzene then undergoes a Friedel-Crafts alkylation reaction with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 4-Chloro-2-cyclopropyl-1-methylbenzene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-cyclopropyl-1-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the formation of phenols or amines.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.

Major Products Formed

Nitration: 4-Chloro-2-cyclopropyl-1-methyl-3-nitrobenzene

Sulfonation: 4-Chloro-2-cyclopropyl-1-methylbenzenesulfonic acid

Bromination: 4-Bromo-2-cyclopropyl-1-methylbenzene

Nucleophilic Substitution: 4-Hydroxy-2-cyclopropyl-1-methylbenzene (phenol derivative)

Oxidation: 4-Chloro-2-cyclopropylbenzoic acid

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-cyclopropyl-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between 4-Chloro-2-cyclopropyl-1-methylbenzene and analogous compounds from the evidence:

Key Observations:

Halogen Variation :

- The bromine atom in 4-Bromo-2-chloro-1-cyclopropylbenzene increases its molecular weight significantly (231.5 g/mol vs. ~166.5 g/mol for the target compound). Bromine’s larger atomic radius and polarizability may enhance reactivity in cross-coupling reactions compared to chlorine .

- Chlorine in the target compound offers a balance between electron-withdrawing effects and synthetic versatility.

Substituent Position and Type: In 1-Chloro-3-isopropyl-4-methylbenzene, the isopropyl group (electron-donating) at position 3 contrasts with the cyclopropyl group (electron-withdrawing due to ring strain) at position 2 in the target compound. The methyl group at position 1 in the target compound introduces steric hindrance ortho to the cyclopropyl group, which may influence regioselectivity in further functionalization.

Synthetic Implications :

- Cyclopropyl groups often require specialized synthetic routes, such as cyclopropanation via Simmons-Smith reactions, whereas isopropyl groups are typically introduced via alkylation or Friedel-Crafts methods .

- The para relationship between chlorine and cyclopropyl groups in the target compound could facilitate resonance stabilization, impacting stability under acidic or basic conditions.

Electronic and Steric Effects

Electron Density Modulation :

- The cyclopropyl group’s sp²-hybridized carbons create ring strain, leading to partial electron withdrawal from the benzene ring. This contrasts with the electron-donating isopropyl group in 1-Chloro-3-isopropyl-4-methylbenzene , which increases electron density at position 3 .

- Chlorine’s inductive electron-withdrawing effect is amplified in the target compound due to its para position relative to the cyclopropyl group.

- In 4-Bromo-2-chloro-1-cyclopropylbenzene, the larger bromine atom at position 4 may sterically block electrophilic substitution at position 3 or 5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.